molecular formula C11H15BrClNO2 B13096194 Ethyl 2-amino-2-(2-bromophenyl)propanoate hydrochloride

Ethyl 2-amino-2-(2-bromophenyl)propanoate hydrochloride

Cat. No.: B13096194
M. Wt: 308.60 g/mol
InChI Key: GZZJJCSYHCKWIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-2-(2-bromophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C11H15BrClNO2. It is known for its applications in various scientific research fields due to its unique chemical properties .

Properties

Molecular Formula

C11H15BrClNO2

Molecular Weight

308.60 g/mol

IUPAC Name

ethyl 2-amino-2-(2-bromophenyl)propanoate;hydrochloride

InChI

InChI=1S/C11H14BrNO2.ClH/c1-3-15-10(14)11(2,13)8-6-4-5-7-9(8)12;/h4-7H,3,13H2,1-2H3;1H

InChI Key

GZZJJCSYHCKWIN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C1=CC=CC=C1Br)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-2-(2-bromophenyl)propanoate hydrochloride typically involves the reaction of ethyl 2-bromo-2-(2-bromophenyl)propanoate with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity, and the product is often subjected to rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(2-bromophenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-amino-2-(2-bromophenyl)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-(2-bromophenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways .

Biological Activity

Ethyl 2-amino-2-(2-bromophenyl)propanoate hydrochloride is a compound of considerable interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C11H14BrNO2C_{11}H_{14}BrNO_2. The presence of the bromine atom at the 2-position of the phenyl ring significantly influences its chemical reactivity and biological activity. The hydrochloride form enhances its solubility, making it suitable for various applications in research and industry .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may function as an inhibitor or modulator , affecting various biochemical pathways. Notably, studies suggest that this compound may influence enzyme interactions and protein binding, which are critical for its therapeutic effects .

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of this compound. Research indicates that it exhibits significant antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria. For instance, it demonstrated a minimum inhibitory concentration (MIC) against Escherichia coli and Staphylococcus aureus, showcasing its potential as an antimicrobial agent .

PathogenMIC (µg/mL)
Escherichia coli28.1
Staphylococcus aureus14
Pseudomonas aeruginosa56.2

Antibiofilm Activity

In addition to its antimicrobial properties, this compound has been shown to inhibit biofilm formation in bacterial strains. Its minimal biofilm inhibitory concentration (MBIC) values indicate effectiveness against biofilm-producing bacteria, which are often resistant to conventional treatments .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study assessed the efficacy of this compound against biofilms formed by Pseudomonas aeruginosa. Results revealed that at a concentration of 14 µg/mL, the compound effectively reduced biofilm formation by over 70%, highlighting its potential role in treating chronic infections where biofilms are prevalent .

Case Study 2: Enzyme Interaction

Another investigation focused on the compound's interaction with specific enzymes involved in metabolic pathways. The results indicated that this compound could inhibit key enzymes, suggesting a mechanism that could be exploited for therapeutic purposes in metabolic disorders .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds like Ethyl 2-amino-2-(4-bromophenyl)propanoate hydrochloride and Ethyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride. However, the unique bromine substitution at the ortho position imparts distinct biological activities compared to its analogs.

Compound NameUnique Feature
Ethyl 2-amino-2-(4-bromophenyl)propanoateBromine at para position
Ethyl 2-amino-2-(3-bromophenyl)propanoateBromine at meta position
Ethyl 2-amino-2-(2-bromophenyl)propanoate Bromine at ortho position (unique activity)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.